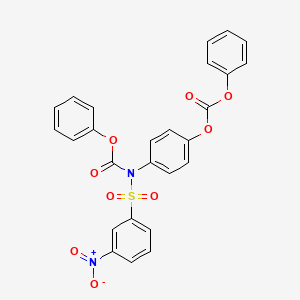
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as PTP-1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose metabolism. Inhibition of PTP-1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity.
Aplicaciones Científicas De Investigación
Parallel Synthesis of Carbamates for Gamma-Secretase Inhibition
A novel methodology for parallel liquid-phase synthesis of carbamates suitable for the preparation of sterically hindered molecules was disclosed, targeting gamma-secretase inhibitors as potential drug candidates for Alzheimer's disease. A library of carbamates was prepared and assessed in the gamma-secretase inhibition assay, demonstrating activity with IC50 values ranging from 1 µM to 5 nM, with 7 compounds showing better activity than 10 nM (H. Vaccaro et al., 2008).
Synthesis of NOSH Compounds for Anti-inflammatory Pharmaceuticals
A series of new hybrids of aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties, were synthesized and designated as NOSH compounds. These compounds were evaluated for their cell growth inhibitory properties in different human cancer cell lines and showed to be extremely effective, with NOSH-1 being the most potent. NOSH-1 was also devoid of cellular toxicity and comparable to aspirin in its anti-inflammatory properties (R. Kodela et al., 2012).
Aryl C-O Oxidative Addition to Nickel Catalysts
A density functional study investigated the aryl C-O bond oxidative addition of phenol derivatives on Ni-SIPr. The study revealed that the pathway involving an additional electron-donating interaction to Ni via a five-centered transition state facilitates the aryl C-O bond oxidative addition of phenol derivatives. This pathway can improve the efficiency of Ni catalysts for cross-coupling reactions of inert aryl ethers (Chayapat Uthayopas & Panida Surawatanawong, 2019).
Novel Thermally Stable Polyimides
A novel diamine with built-in sulfone, ether, and amide structure was prepared and used to synthesize related polyimides. The obtained poly(sulfone ether amide imide)s were characterized and their properties studied, showcasing their potential for high-performance materials (S. Mehdipour‐Ataei et al., 2004).
Synthesis of Phenyl Carbamate Derivatives
Various methods for the preparation of carbonates and carbamates derived from specific alkyl groups were described. These compounds were synthesized by reactions of alcohols, phenols, or amines with corresponding mixed p-nitrophenylcarbonates, highlighting the versatility of carbamates in synthetic organic chemistry (Bogusław Kryczka, 2010).
Propiedades
IUPAC Name |
[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O9S/c29-25(35-21-9-3-1-4-10-21)27(38(33,34)24-13-7-8-20(18-24)28(31)32)19-14-16-23(17-15-19)37-26(30)36-22-11-5-2-6-12-22/h1-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOQUIWGOYIPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


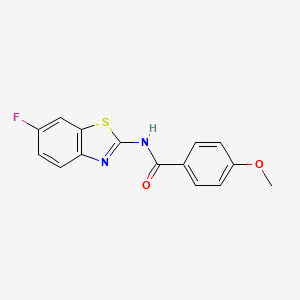
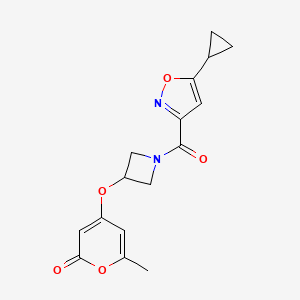
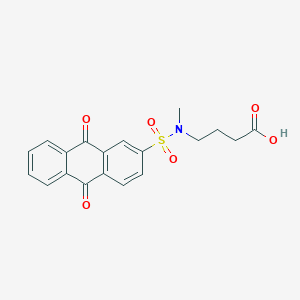
![S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate](/img/structure/B2794682.png)
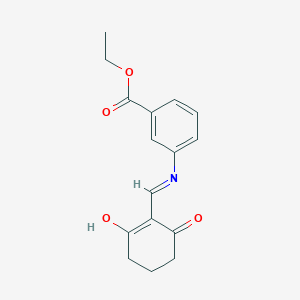
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)
![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
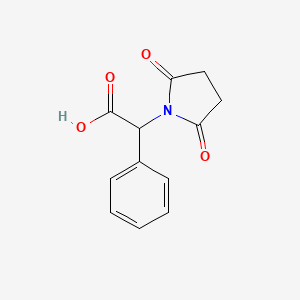
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)
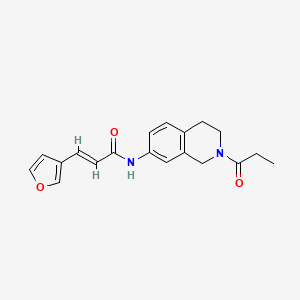
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)
![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)